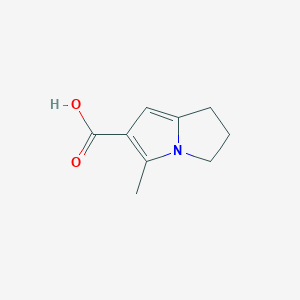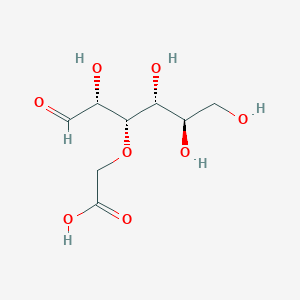
3-O-Carboxymethyl-D-glucose
Übersicht
Beschreibung
3-O-Carboxymethyl-D-glucose is a derivative of D-glucose, where a carboxymethyl group is attached to the third carbon of the glucose molecule. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the carboxymethyl group enhances the solubility and reactivity of the glucose molecule, making it a valuable compound for research and industrial purposes.
Biochemische Analyse
Biochemical Properties
3-O-Carboxymethyl-D-glucose plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to counter oxidative stress by interacting with antioxidant enzymes, thereby reducing the levels of reactive oxygen species (ROS) in cells . Additionally, this compound can bind to specific proteins involved in neurodegenerative pathways, potentially modulating their activity and offering protective effects against neuronal damage .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been observed to enhance cell survival by activating signaling pathways that promote cell growth and inhibit apoptosis . Furthermore, it can alter gene expression profiles, leading to the upregulation of genes associated with antioxidant defense and downregulation of pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to antioxidant enzymes, enhancing their activity and thereby reducing oxidative stress . Additionally, this compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular metabolism . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered expression of genes involved in cell survival and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and continued protection against oxidative damage . Its efficacy may diminish over time due to degradation and reduced bioavailability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and improving cell survival . At higher doses, it may exhibit toxic or adverse effects, including potential disruption of cellular metabolism and induction of apoptosis . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, influencing glycolysis and the pentose phosphate pathway . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, ultimately affecting cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by glucose transporters, such as GLUT1 and GLUT4, and distributed to various cellular compartments . The compound’s localization and accumulation can influence its activity, with higher concentrations observed in tissues with elevated metabolic activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and antioxidant proteins . Additionally, this compound may be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals . This localization is essential for its role in modulating cellular metabolism and oxidative stress responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of isopropylidene for the protection and deprotection of hydroxyl groups . The reaction conditions often include the use of chloroacetic acid or its derivatives as the carboxymethylating agent .
Industrial Production Methods
In an industrial setting, the production of 3-O-Carboxymethyl-D-glucose can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is adapted for larger volumes and higher efficiency. The use of catalysts and advanced purification techniques ensures the high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-O-Carboxymethyl-D-glucose can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-O-Carboxymethyl-D-glucose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies of carbohydrate metabolism and as a substrate for enzymes involved in glucose metabolism.
Industry: The compound is used in the production of biodegradable plastics, as a stabilizer in food products, and in the formulation of cosmetics and personal care products
Wirkmechanismus
The mechanism of action of 3-O-Carboxymethyl-D-glucose involves its interaction with various molecular targets and pathways. The carboxymethyl group enhances the solubility and reactivity of the glucose molecule, allowing it to participate in a wide range of biochemical reactions. In biological systems, the compound can bind to glucose receptors and enzymes involved in glucose metabolism, influencing various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-O-Carboxymethyl-D-glucose
- 6-O-Carboxymethyl-D-glucose
- 2,3-Di-O-Carboxymethyl-D-glucose
Comparison
3-O-Carboxymethyl-D-glucose is unique due to the specific position of the carboxymethyl group on the third carbon of the glucose molecule. This positioning affects its reactivity and solubility compared to other carboxymethyl derivatives of glucose. For example, 2-O-Carboxymethyl-D-glucose and 6-O-Carboxymethyl-D-glucose have the carboxymethyl group attached to the second and sixth carbon, respectively, leading to different chemical and physical properties .
Eigenschaften
IUPAC Name |
2-[(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O8/c9-1-4(11)7(15)8(5(12)2-10)16-3-6(13)14/h2,4-5,7-9,11-12,15H,1,3H2,(H,13,14)/t4-,5+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLHAEHOJVKYNN-IXROVEORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)OCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)OCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-O-Carboxymethyl-D-glucose compare to other carboxymethyl-D-glucoses in terms of its formation during carboxymethylcellulose hydrolysis?
A1: Research suggests that the reactivity of hydroxyl groups in the glucopyranose unit of cellulose during acidic depolymerization influences the formation of different carboxymethyl-D-glucose isomers []. Specifically, the order of reactivity is O(6)H > O(2)H >> O(3)H. This implies that 6-O-carboxymethyl-D-glucose and 2-O-carboxymethyl-D-glucose are formed more readily than this compound during carboxymethylcellulose hydrolysis [].
Q2: What are the potential benefits of using this compound as a tobacco humectant?
A2: Studies indicate that this compound exhibits excellent physical humidity retention performance in tobacco []. Additionally, sensory evaluations suggest that it can improve the smoking experience by reducing irritation and impure flavors, while enhancing mellow flavors and overall comfortableness [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


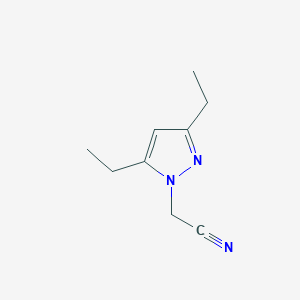

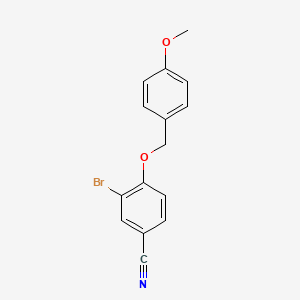
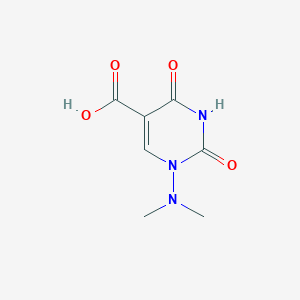
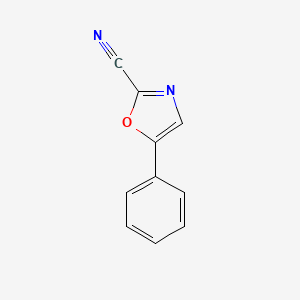
![4-[2-(Aminooxy)ethoxy]benzonitrile](/img/structure/B1473900.png)
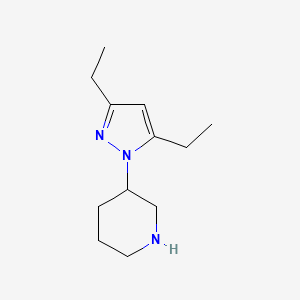
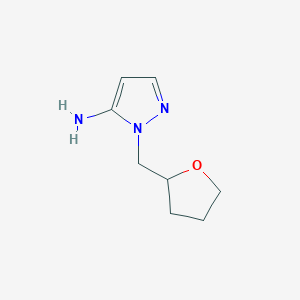
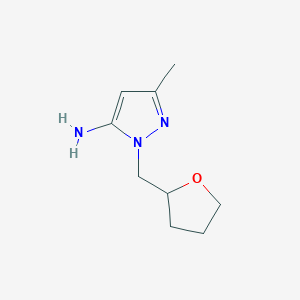
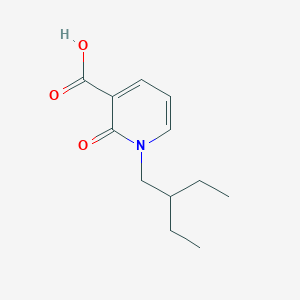
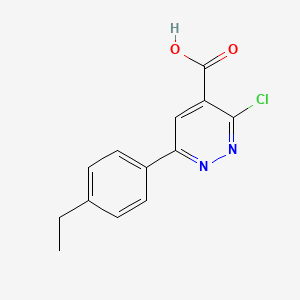
![2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1473909.png)
